2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2549019-96-5
VCID: VC11822762
InChI: InChI=1S/C24H30N8O/c1-20-26-22(18-23(27-20)32-9-5-8-25-32)30-12-10-28(11-13-30)19-24(33)31-16-14-29(15-17-31)21-6-3-2-4-7-21/h2-9,18H,10-17,19H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=N5
Molecular Formula: C24H30N8O
Molecular Weight: 446.5 g/mol

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

CAS No.: 2549019-96-5

Cat. No.: VC11822762

Molecular Formula: C24H30N8O

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one - 2549019-96-5

Specification

CAS No. 2549019-96-5
Molecular Formula C24H30N8O
Molecular Weight 446.5 g/mol
IUPAC Name 2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C24H30N8O/c1-20-26-22(18-23(27-20)32-9-5-8-25-32)30-12-10-28(11-13-30)19-24(33)31-16-14-29(15-17-31)21-6-3-2-4-7-21/h2-9,18H,10-17,19H2,1H3
Standard InChI Key JAFKRBCWILNUDS-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=N5
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=N5

Introduction

Chemical Composition and Structural Analysis

Molecular Identity and Nomenclature

The compound’s systematic IUPAC name, 2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone, reflects its intricate structure. Its molecular formula, C24H30N8O, corresponds to a molecular weight of 446.5 g/mol and a CAS registry number of 2549019-96-5. The SMILES notation, CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=N5, provides a linear representation of its connectivity, emphasizing the pyrimidine core substituted with methyl and pyrazole groups, linked via piperazine rings to a phenylpiperazine-acetyl moiety.

Table 1: Key Molecular Identifiers

PropertyValue
CAS Number2549019-96-5
Molecular FormulaC24H30N8O
Molecular Weight446.5 g/mol
IUPAC Name2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=N5

Structural Features and Functional Groups

The molecule’s architecture combines three critical heterocyclic systems:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted at C4 with a piperazine group and at C6 with a pyrazole ring.

  • Piperazine Linkers: Two piperazine moieties facilitate conformational flexibility and hydrogen bonding, enhancing binding affinity to biological targets.

  • Phenylpiperazine-Acetyl Group: A phenyl-substituted piperazine linked to a ketone group introduces hydrophobic and electronic interactions critical for receptor engagement.

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, generalized routes involve multi-step reactions:

  • Pyrimidine Formation: Condensation of methylguanidine with β-keto esters yields the 2-methylpyrimidine scaffold, followed by nitration and reduction to introduce the pyrazole group.

  • Piperazine Coupling: Nucleophilic aromatic substitution or Buchwald-Hartwig amination attaches piperazine to the pyrimidine C4 position.

  • Acetylation: Reaction of the secondary amine in piperazine with chloroacetyl chloride forms the ketone bridge to the phenylpiperazine group.

Analytical Characterization

Critical analytical data include:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and piperazine connectivity.

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 446.5.

  • HPLC Purity: Reverse-phase HPLC typically shows ≥95% purity, essential for pharmacological studies.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its piperazine and pyrazole groups, conferring moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility. Stability studies under ambient conditions suggest susceptibility to hydrolysis at the ketone group under strongly acidic or basic conditions.

Thermodynamic Parameters

  • Melting Point: Estimated >200°C based on analogous piperazine derivatives.

  • LogP: Predicted logP of 2.8 (via XLogP3) indicates moderate lipophilicity, balancing membrane permeability and solubility.

Future Research Directions

Optimization Strategies

  • Bioisosteric Replacement: Substituting the pyrazole with triazole may enhance metabolic stability.

  • Prodrug Development: Esterification of the ketone could improve oral bioavailability.

Clinical Translation

  • Toxicology Studies: Acute and chronic toxicity profiling in rodent models.

  • Formulation Science: Nanoemulsions or cyclodextrin complexes to address solubility limitations.

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